molecular formula C25H24N2O5 B2647309 N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE CAS No. 301312-67-4

N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE

Cat. No.: B2647309
CAS No.: 301312-67-4
M. Wt: 432.476
InChI Key: DKQJFIOGFMCCFD-XLNRJJMWSA-N
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Description

N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE is a complex organic compound that features a furan ring, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE typically involves a multicomponent reaction. One common method includes the condensation of 4-methoxyphenylglyoxal with morpholine and a suitable benzamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]isonicotinohydrazide
  • (1Z)-1-(4-Methoxyphenyl)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimine

Uniqueness

N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-1-[5-(4-methoxyphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-30-20-9-7-18(8-10-20)23-12-11-21(32-23)17-22(25(29)27-13-15-31-16-14-27)26-24(28)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,26,28)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQJFIOGFMCCFD-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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